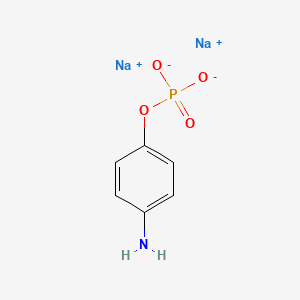

Sodium 4-aminophenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

75966-16-4 |

|---|---|

Molecular Formula |

C6H6NNa2O4P |

Molecular Weight |

233.07 g/mol |

IUPAC Name |

disodium;(4-aminophenyl) phosphate |

InChI |

InChI=1S/C6H8NO4P.2Na/c7-5-1-3-6(4-2-5)11-12(8,9)10;;/h1-4H,7H2,(H2,8,9,10);;/q;2*+1/p-2 |

InChI Key |

LQHGVLDZRKLMCR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1N)OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational Role As an Enzymatic Substrate

Sodium 4-aminophenyl phosphate (B84403) is a well-established substrate for alkaline phosphatase (ALP), an enzyme commonly used as a label in various bioassays. caymanchem.comglpbio.combiosynth.com The enzymatic reaction involves the hydrolysis of the phosphate group from pAPP by ALP. This process yields 4-aminophenol (B1666318) (pAP) and inorganic phosphate. nih.govresearchgate.net The production of 4-aminophenol, an electroactive species, is central to its application in detection and quantification methods. nih.govnetascientific.com

The selection of pAPP as a substrate is advantageous for several reasons. The product of its enzymatic conversion, 4-aminophenol, is more readily oxidizable than phenol, the product of another common ALP substrate, phenyl phosphate. nih.gov This property allows for detection at lower potentials, which can minimize interference from other species in a sample and reduce electrochemical noise. harvard.edu Furthermore, 4-aminophenol is reported to have a reversible electrochemical behavior and is less prone to fouling the electrode surface, even at higher concentrations. nih.gov These characteristics contribute to more sensitive and reliable measurements in assays.

The enzymatic activity of alkaline phosphatase on pAPP can be described by Michaelis-Menten kinetics, a fundamental model of enzyme kinetics. nih.govnih.gov This allows for the quantitative analysis of enzyme activity and, by extension, the concentration of the target analyte in various immunoassays. The high turnover rate and broad substrate specificity of alkaline phosphatase further enhance the utility of pAPP in these applications. tandfonline.com

Historical Development of Its Applications in Bioanalytical Chemistry

Electrografting for Electrode Surface Modification

Electrografting is a powerful technique for covalently bonding molecules to conductive surfaces, creating stable and functional interfaces. This compound is utilized in this process to modify electrodes, such as glassy carbon electrodes (GCEs), thereby tuning their surface properties for specific applications. semanticscholar.orgnih.gov

The modification process typically involves the in situ generation of a diazonium salt from the 4-aminophenyl phosphate monosodium salt. semanticscholar.org This is achieved through a diazotization reaction in an electrochemical cell, commonly by adding sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) to a solution containing the aminophenyl phosphate. semanticscholar.orgmdpi.com The resulting diazonium cation is highly reactive and can be electrochemically reduced at the electrode surface. semanticscholar.org This reduction process leads to the covalent attachment of the phenyl phosphate group (Ph-PO₄) to the carbon surface, forming a thin, stable organic layer. mdpi.comresearchgate.net

The successful grafting of this layer has been confirmed through various surface analysis techniques. mdpi.com The primary purpose of this surface functionalization is to create a template or platform for further modifications. nih.govresearchgate.net For instance, the attached phenyl phosphate layer can serve as a host for the electrochemical growth and deposition of metal nanoparticles, such as Palladium (Pd) and Cobalt (Co). mdpi.comresearchgate.net These resulting hybrid electrodes, for example, a glassy carbon electrode modified with a phenyl phosphate layer and cobalt nanoparticles (GC/Ph-PO₄/Co), have shown enhanced electrocatalytic activity and stability in reactions like the hydrogen evolution reaction (HER). nih.govmdpi.com The ionic phosphate moieties on the surface appear to have a synergistic effect with the electrodeposited catalysts, improving their performance. nih.gov

| Parameter | Description |

|---|---|

| Starting Material | 1 mM 4-Aminophenyl phosphate monosodium salt |

| Solvent | Acetonitrile (B52724) (ACN) |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Diazotization Reagents | Sodium nitrite (NaNO₂) and Sulfuric acid (H₂SO₄) added in situ |

| Electrode | Glassy Carbon Electrode (GCE) |

| Grafting Method | Cyclic Voltammetry (CV) |

| Post-Grafting Treatment | Rinsing with acetonitrile and Milli-Q water; sonication to remove weakly adsorbed species |

Integration into Composite Materials and Nanostructures for Probe Development

This compound (often abbreviated as 4-APP or pAPP) is a crucial component in the development of highly sensitive biosensors and diagnostic probes, particularly those involving composite materials and nanostructures. mdpi.commdpi.com Its primary role in this context is as an electro-inactive substrate for the enzyme alkaline phosphatase (ALP). mdpi.comresearchgate.net

The fundamental principle involves an enzyme-catalyzed hydrolysis reaction. researchgate.net In the presence of ALP, 4-aminophenyl phosphate is converted into 4-aminophenol (4-AP or p-AP), an electroactive species, and inorganic phosphate. mdpi.comresearchgate.net The generation of 4-aminophenol can be detected through various means, forming the basis of the sensing mechanism.

This enzymatic system is frequently integrated with nanomaterials to amplify the detection signal. One notable strategy involves gold nanoparticles (AuNPs). In a specific immunoassay design, ALP-conjugated antibodies are used. When the target analyte is present, the ALP catalyzes the conversion of 4-APP to 4-AP. mdpi.com This enzymatically produced 4-AP then acts as a reducing agent for silver ions (Ag⁺), causing the deposition of a silver (Ag⁰) layer onto the surface of nearby gold nanoparticles. mdpi.com This deposition alters the localized surface plasmon resonance (LSPR) of the AuNPs, resulting in a measurable color change that correlates with the concentration of the target analyte. mdpi.com

Carbon nanotubes (CNTs) are also used to construct these probes. mdpi.comresearchgate.net In sandwich-type immunosensors, thin films of multi-walled carbon nanotubes (MWCNTs) or single-walled carbon nanotubes (SWCNTs) are used as the electrode material. mdpi.com The large surface area and excellent conductivity of CNTs enhance the detection of the p-aminophenol generated by the ALP-catalyzed reaction, leading to highly sensitive detection of target molecules like mouse IgG. mdpi.com The enhancement of the signal upon an increase in the target concentration allows for detection limits in the picogram per milliliter (pg/mL) range. mdpi.com

| Nanostructure | Enzyme | Principle of Detection | Analyte Example | Reference |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Alkaline Phosphatase (ALP) | ALP converts 4-APP to 4-aminophenol, which reduces Ag⁺ ions, causing silver deposition on AuNPs and a colorimetric/LSPR change. | Virus | mdpi.com |

| Carbon Nanotubes (CNTs) | Alkaline Phosphatase (ALP) | ALP converts 4-APP to p-aminophenol, which is electrochemically detected at the CNT-modified electrode surface. | Mouse IgG | mdpi.comresearchgate.net |

| Quantum Dots (QDs) | Alkaline Phosphatase (ALP) | ALP converts p-aminophenyl phosphate (pAPP) to 4-aminophenol (4AP), which is then photoelectrochemically oxidized at a QD-modified electrode. | p-aminophenyl phosphate | researchgate.net |

Enzymatic Hydrolysis and Kinetic Investigations

Substrate Specificity of Alkaline Phosphatase with Sodium 4-Aminophenyl Phosphate (B84403)

Alkaline phosphatase is a metalloenzyme known for its broad substrate specificity, capable of hydrolyzing a wide array of phosphate monoesters. Sodium 4-aminophenyl phosphate is a synthetic aryl phosphate ester that has been established as an effective substrate for ALPs from various sources, including bacterial (Escherichia coli) and mammalian (e.g., bovine intestinal, human placental) origins.

The enzymatic reaction involves the hydrolysis of the phosphate ester bond in this compound, yielding two products: inorganic phosphate (Pi) and 4-aminophenol (B1666318).

Reaction: this compound + H₂O ---(Alkaline Phosphatase)--> 4-aminophenol + Sodium Phosphate

The specificity of ALP for this substrate is rooted in the enzyme's ability to accommodate the phenyl group within its active site. The primary product, 4-aminophenol, is an aromatic amine that is electrochemically active and can be readily oxidized. This property is frequently exploited in analytical methods where the rate of 4-aminophenol formation is monitored as a direct measure of enzyme activity. In many assay systems, the 4-aminophenol produced is subsequently coupled with other reagents to form a stable, intensely colored azo dye, enabling straightforward spectrophotometric quantification. The reliability and simplicity of this detection method make this compound a preferred substrate for many routine ALP assays and immunoassays (e.g., ELISA).

Mechanistic Analysis of Phosphate Ester Cleavage

The cleavage of the phosphate ester bond in this compound by alkaline phosphatase follows a well-characterized, two-step covalent catalysis mechanism. The enzyme's active site contains key residues and metal ions (typically two Zn²⁺ and one Mg²⁺) that are essential for catalysis.

Formation of a Covalent Phospho-Enzyme Intermediate: The reaction is initiated by the nucleophilic attack of a deprotonated serine residue (e.g., Ser102 in E. coli ALP) on the phosphorus atom of the substrate, this compound. This attack is facilitated by an adjacent zinc ion (Zn1) that coordinates with the substrate's phosphate oxygen, polarizing the P-O bond and stabilizing the pentacovalent transition state. This step results in the cleavage of the ester bond, releasing the alcohol moiety (4-aminophenol) and forming a transient covalent phospho-serine intermediate (E-P).

Hydrolysis of the Intermediate: The second zinc ion (Zn2) activates a water molecule, lowering its pKa and promoting its function as a nucleophile. This activated hydroxide (B78521) ion attacks the phosphorus atom of the phospho-serine intermediate. This hydrolytic step breaks the P-O bond between the enzyme and the phosphate group, releasing inorganic phosphate (Pi) and regenerating the free, active enzyme, ready for another catalytic cycle.

The Mg²⁺ ion is not directly involved in the bond-breaking steps but is believed to play a crucial structural role in maintaining the precise architecture of the active site required for optimal catalytic function.

Enzyme Kinetics and Steady-State Parameters

The enzymatic hydrolysis of this compound by alkaline phosphatase can be described by Michaelis-Menten kinetics. The key steady-state parameters—the Michaelis constant (Kₘ), the maximum reaction velocity (Vₘₐₓ), and the catalytic constant (k꜀ₐₜ)—provide quantitative measures of the enzyme's performance with this substrate.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity for the enzyme; a lower Kₘ indicates a higher affinity.

k꜀ₐₜ (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.

Kinetic parameters for the hydrolysis of this compound are highly dependent on experimental conditions such as pH, temperature, buffer composition, and the source of the alkaline phosphatase. The table below presents illustrative kinetic data.

| Substrate | Enzyme Source | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| This compound | Bovine Intestinal ALP | 0.5 - 1.5 | ~2500 | ~2.1 x 10⁶ |

| This compound | E. coli ALP | 0.02 - 0.05 | ~90 | ~2.3 x 10⁶ |

Table 1. Representative steady-state kinetic parameters for the hydrolysis of this compound by alkaline phosphatases from different sources. Values are illustrative and can vary significantly with assay conditions (e.g., pH 8.0-10.0, 25-37°C).

Comparative Studies with Alternative Phosphatase Substrates

Comparing the hydrolysis of this compound with other substrates is essential for understanding the structural determinants of ALP specificity and for selecting the most appropriate substrate for a given application.

1-Naphthyl phosphate is another synthetic aryl phosphate substrate used in phosphatase assays. Upon hydrolysis by ALP, it releases inorganic phosphate and 1-naphthol (B170400).

Detection: The product, 1-naphthol, is highly fluorescent and can also be coupled with a diazonium salt (e.g., Fast Red TR) to produce a colored precipitate. The fluorescent detection of 1-naphthol can offer superior sensitivity compared to the colorimetric detection of 4-aminophenol.

Kinetic Comparison: The bulkier bicyclic naphthyl group of 1-naphthyl phosphate presents a different steric and electronic profile to the enzyme's active site compared to the single phenyl ring of this compound. This structural difference often results in distinct kinetic parameters. For many ALPs, 1-naphthyl phosphate exhibits a different Kₘ and k꜀ₐₜ, reflecting variations in binding affinity and the rate of catalysis. The choice between these substrates often depends on the required sensitivity and the detection instrumentation available.

Ascorbic acid 2-phosphate is structurally distinct from aryl phosphates like this compound. It is an enol phosphate ester of ascorbic acid (Vitamin C).

Application Context: This substrate is primarily used in cell culture applications as a stable, bioavailable source of ascorbic acid. The phosphate group protects the ascorbic acid from oxidation, and endogenous or exogenous phosphatases in the culture medium hydrolyze it to release the active vitamin.

Kinetic Comparison: Alkaline phosphatase readily hydrolyzes Ascorbic acid 2-phosphate. However, its non-aromatic, aliphatic enol structure leads to different interactions within the enzyme's active site compared to this compound. Kinetic studies show that while ALP is an effective catalyst for its hydrolysis, the Kₘ and k꜀ₐₜ values can differ substantially from those obtained with aryl phosphate substrates. This highlights the enzyme's versatility but also underscores how substrate structure—aromatic versus aliphatic—directly influences catalytic efficiency.

Advanced Electrochemical and Photoelectrochemical Detection Systems

Amperometric and Voltammetric Signal Transduction

The detection of 4-aminophenol (B1666318), the product of the enzymatic reaction of Sodium 4-aminophenyl phosphate (B84403), is frequently accomplished through amperometric and voltammetric methods. In these techniques, an electrical potential is applied to an electrode, and the resulting current from the oxidation of 4-aminophenol is measured. The magnitude of this current is directly proportional to the concentration of 4-aminophenol, which in turn correlates to the amount of analyte being detected in the assay.

Voltammetric detection using specialized electrodes, such as interdigitated array (IDA) microelectrodes, provides a steady-state signal for 4-aminophenol. nih.gov This approach allows for a linear relationship between the concentration of 4-aminophenol and the measured cathodic limiting current over a range of 1 to 1000 μM. nih.gov The electrochemical reaction involves the oxidation of 4-aminophenol (p-AP) to p-quinone imine (p-QI) at the electrode surface. nih.gov

Architectures for Enzyme-Linked Immunosorbent Assays (ELISA)

Sodium 4-aminophenyl phosphate is a widely used substrate in Enzyme-Linked Immunosorbent Assays (ELISA) that employ electrochemical detection. In a typical sandwich-type immunoassay, alkaline phosphatase is used as an enzyme label conjugated to a detection antibody. When the substrate, this compound, is introduced, the enzyme catalyzes its hydrolysis to 4-aminophenol.

Electrochemical ELISA platforms leverage the enzymatic generation of 4-aminophenol for signal transduction. In an immunoassay for analytes like mouse Immunoglobulin G (IgG), alkaline phosphatase acts as the label. The concentration of the target analyte is determined by measuring the concentration of 4-aminophenol produced from the enzymatic reaction with this compound. nih.gov These platforms can be designed for small sample volumes, with assays developed for as little as 10-μL samples. nih.gov For instance, an immunoassay for mouse IgG demonstrated an assay range of 10-1000 ng/mL. nih.gov

Principles of Redox Cycling Amplification in Sensing

To enhance the sensitivity of detection, a technique known as redox cycling is employed. This process significantly amplifies the electrochemical signal. After the enzymatically produced 4-aminophenol is oxidized at the electrode to p-quinone imine, a reducing agent present in the solution chemically reduces the p-quinone imine back to 4-aminophenol. nih.govrsc.org This regenerated 4-aminophenol can then be re-oxidized at the electrode, leading to a cyclic process that results in a greatly amplified current.

Nicotinamide adenine (B156593) dinucleotide (NADH) is one such reducing agent used to achieve this amplification. nih.govrsc.org The continuous cycling between 4-aminophenol and p-quinone imine allows a single enzymatic event to contribute multiple electrons to the measured current, thereby lowering the detection limit. nih.gov This strategy has been shown to improve detection limits by as much as 100-fold compared to systems without redox cycling. nih.gov Another method to achieve redox cycling is by using interdigitated array electrodes, where the product generated at one set of electrodes can diffuse to and react at the adjacent set, creating a regenerative loop. nih.gov

| Parameter | System without Redox Cycling | System with NADH Redox Cycling | Reference |

| Principle | Single oxidation of 4-aminophenol | Repeated oxidation/reduction of 4-aminophenol | nih.gov |

| Detection Limit | Baseline | 100-fold lower | nih.gov |

| Example DNA Target | ~100 pM | 1 pM | nih.gov |

Quantum Dot-Mediated Photoelectrochemical Biosensors

A novel approach to biosensing involves the use of quantum dots (QDs) to create photoelectrochemical sensors. In these systems, a quantum dot-modified electrode is used to detect the 4-aminophenol generated from the enzymatic conversion of this compound. The detection is light-dependent; a photocurrent is generated only when the electrode is illuminated. nih.govnih.govresearchgate.net

Cadmium Sulfide (CdS) quantum dots, for example, can be coupled to a gold electrode surface. nih.govresearchgate.net These QDs act as a light-triggered interlayer. Upon illumination, they generate electron-hole pairs, facilitating the transfer of electrons from the oxidation of 4-aminophenol to the electrode, which is then measured as a photocurrent. nih.govresearchgate.net Without light, this electron transfer and subsequent oxidation cannot occur. nih.govnih.gov This method has been used to detect this compound in concentrations ranging from 25 μM to 1 mM. nih.gov

The mechanism relies on the photophysical properties of quantum dots. nih.govnih.gov

Enzymatic Reaction : Alkaline phosphatase (ALP) hydrolyzes this compound (pAPP) to produce 4-aminophenol (4AP). nih.govresearchgate.net

Photoexcitation : When the QD-modified electrode is illuminated with light of a suitable wavelength, electron-hole pairs are generated within the quantum dots. nih.govresearchgate.net

Electron Transfer : The illuminated QDs act as a redox mediator. 4-aminophenol transfers electrons to the photo-generated holes in the quantum dots, becoming oxidized to 4-quinoneimine (4QI). nih.govresearchgate.net

Photocurrent Generation : The electrons in the quantum dots are then transferred to the underlying gold electrode, producing a measurable oxidation photocurrent. nih.govresearchgate.net The magnitude of this photocurrent is dependent on the concentration of 4-aminophenol. nih.gov

| Component | Function | Reference |

| This compound | Enzyme substrate (inactive precursor) | nih.govnih.gov |

| Alkaline Phosphatase (ALP) | Enzyme catalyst, produces 4-aminophenol | nih.govnih.gov |

| 4-aminophenol (4AP) | Electroactive product, electron donor | nih.govnih.gov |

| Quantum Dots (QDs) | Photosensitizer, redox mediator under illumination | nih.govresearchgate.net |

| Light | Triggers the generation of electron-hole pairs in QDs | nih.govnih.gov |

| Electrode | Collects electrons to generate a photocurrent | nih.govresearchgate.net |

Nanoelectrode Array Systems for Enhanced Sensing Resolution

To improve sensing resolution, particularly for small-volume analysis, nanoelectrode and microelectrode arrays are utilized. Interdigitated array (IDA) microelectrodes are particularly effective for detecting 4-aminophenol. nih.gov These arrays consist of two closely spaced, interdigitated sets of microelectrodes.

This configuration allows for highly efficient redox cycling. As 4-aminophenol is oxidized at one set of electrodes, the product (p-quinone imine) can diffuse across the small gap to the adjacent set of electrodes, where it is reduced back to 4-aminophenol. This rapid cycling between the electrode sets results in significant signal amplification compared to a standard single electrode. nih.gov The use of IDA microelectrodes has enabled the reduction of sample volumes to as low as 800 nanoliters and has achieved a high sample throughput with detection times of less than one minute per sample. nih.gov

Optimization of Electrode Materials and Interfacial Chemistry

The sensitive detection of this compound (pAPP) via electrochemical and photoelectrochemical methods is predominantly achieved through the detection of its enzymatic hydrolysis product, 4-aminophenol (4-AP). nih.gov The enzyme alkaline phosphatase (ALP) catalyzes the conversion of pAPP to 4-AP, which is an electroactive species that can be readily oxidized. nih.govresearchgate.net Consequently, the optimization of electrode materials and interfacial chemistry is directed at enhancing the sensitivity, selectivity, and stability of 4-AP detection. Research efforts have focused on the development of novel nanomaterial-based electrodes and the strategic modification of electrode surfaces to facilitate efficient electron transfer and signal amplification.

A significant approach in photoelectrochemical detection involves the use of quantum dots (QDs) immobilized on an electrode surface. In one such system, Cadmium Sulfide (CdS) QDs were coupled to a gold (Au) electrode via a 1,4-benzenedithiol (B1229340) (BDT) linker. nih.govresearchgate.net Under illumination, these QDs generate electron-hole pairs. The holes facilitate the oxidation of 4-AP to 4-quinoneimine (4-QI), and the electrons are transferred to the gold electrode, producing a detectable photocurrent. nih.govresearchgate.net The magnitude of this photocurrent is directly proportional to the concentration of 4-AP, which in turn corresponds to the initial concentration of pAPP. nih.gov The interfacial chemistry is crucial in this setup, with the BDT layer ensuring effective electronic coupling between the QDs and the electrode. nih.gov

Carbon-based nanomaterials have been extensively explored for the development of highly sensitive electrochemical sensors for 4-AP. These materials offer a large surface area, excellent electrical conductivity, and strong electrocatalytic activity. mdpi.com For instance, flexible devices based on multi-walled carbon nanotubes (MWCNTs) dispersed in a Nafion matrix doped with copper have been successfully employed for the detection of 4-AP in aqueous solutions without the need for a supporting electrolyte. mdpi.com

Another innovative approach utilizes laser-induced carbon (LIC) electrodes patterned on a polyimide sheet. nih.gov These electrodes, when functionalized with a multi-walled carbon nanotube-polyaniline (MWCNT-PANI) composite, exhibit enhanced sensitivity for 4-AP detection. nih.gov The synergistic effect between the high conductivity and large surface area of MWCNTs and the catalytic properties of PANI leads to a significant improvement in the electrochemical response. nih.gov Similarly, composites of graphene oxide, titanium dioxide, and gold nanoparticles have been used to modify glassy carbon electrodes for the simultaneous and sensitive detection of 4-AP. researchgate.net

Metal-organic frameworks (MOFs) have also emerged as promising materials for constructing electrochemical sensors. A composite of Fe₃O₄ magnetic nanoparticles, gold nanoparticles (AuNPs), and a MOF demonstrated peroxidase-like activity, which was harnessed for the enzyme-free electrochemical detection of p-aminophenol. researchgate.net The presence of Fe₃O₄ and AuNPs within the MOF structure significantly enhanced the catalytic activity and accelerated electron transfer. researchgate.net

The following tables summarize the performance of various optimized electrode systems for the detection of 4-aminophenol, the key analyte in the indirect detection of this compound.

Table 1: Performance of Modified Electrodes for 4-Aminophenol (4-AP) Detection

| Electrode Material/Modification | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| CdS QDs on Au Electrode | Photoelectrochemical | 25 µM - 1 mM (for pAPP) | Not specified for 4-AP | nih.gov |

| MWCNTs in Nafion:Cu on Au Electrode | Electrochemical | 0.2 µM - 1.6 µM | 90 nM | mdpi.com |

| LIC/MWCNT-PANI | Square Wave Voltammetry | Not specified | 0.006 µM | nih.gov |

| Graphene-Chitosan on GCE | Electrochemical | 0.2 µM - 550 µM | 0.057 µM | nih.gov |

| CuO-Au decorated MWCNTs on GCE | Electrochemical | 0.5 µM - 1.6 µM | 0.105 µM | nih.gov |

| Fe₃O₄@Au/MOF | Electrochemical | 0.1 - 10 mmol L⁻¹ | 0.38 µmol L⁻¹ | researchgate.net |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | pAPP |

| 4-Aminophenol | 4-AP |

| Alkaline Phosphatase | ALP |

| Cadmium Sulfide | CdS |

| Gold | Au |

| 1,4-Benzenedithiol | BDT |

| 4-Quinoneimine | 4-QI |

| Multi-walled Carbon Nanotubes | MWCNTs |

| Polyaniline | PANI |

| Laser-Induced Carbon | LIC |

| Iron(II,III) Oxide | Fe₃O₄ |

Applications As a Molecular Probe in Biochemical Assays

Quantification of Alkaline Phosphatase Activity

Sodium 4-aminophenyl phosphate (B84403) is a well-established substrate for the quantification of alkaline phosphatase (ALP) activity. nih.govnih.govnih.gov The fundamental principle of this application lies in the enzymatic hydrolysis of the phosphate group from 4-aminophenyl phosphate by ALP, which results in the production of 4-aminophenol (B1666318) (pAP). researchgate.netnih.govelsevierpure.com This product is electrochemically active and can be readily oxidized at an electrode surface, generating a measurable electrical current. researchgate.netnih.gov

The magnitude of this current is directly proportional to the concentration of 4-aminophenol, which in turn correlates with the activity of the ALP enzyme. nih.gov This relationship allows for the sensitive determination of ALP concentrations. nih.govnih.govnih.gov The electrochemical detection of 4-aminophenol offers advantages over other substrates like phenyl phosphate, as 4-aminophenol is more easily oxidizable and less prone to electrode fouling, exhibiting a more reversible electrochemical behavior. researchgate.net

Recent advancements have explored novel platforms for this assay. For instance, a colorimetric sensor for ALP has been developed based on the pAP-mediated growth of silver nanoparticles. ucl.ac.uk In this system, the enzymatically generated pAP reduces Ag+ ions, leading to the growth of silver nanoparticles and a corresponding change in color, which can be quantified. ucl.ac.uk This method has demonstrated a wide dynamic linear range of 0.5-225 U/L and a low detection limit of 0.24 U/L. ucl.ac.uk

Another innovative approach utilizes a light-controlled bioelectrochemical sensor. nih.gov In this setup, quantum dots modified on an electrode facilitate the photo-oxidation of the enzymatically produced 4-aminophenol, allowing for the detection of p-aminophenyl phosphate in the range of 25 µM to 1 mM. nih.govelsevierpure.com

| Assay Type | Principle | Detection Range | Limit of Detection (LOD) |

| Colorimetric | p-aminophenol mediated growth of silver nanoparticles | 0.5-225 U/L | 0.24 U/L |

| Bioelectrochemical | Light-controlled oxidation of 4-aminophenol by quantum dots | 25 µM - 1 mM | Not Specified |

Role in Enzyme-Labeled Immunosensors

Sodium 4-aminophenyl phosphate is a key reagent in the development of enzyme-labeled immunosensors, particularly those that employ alkaline phosphatase (ALP) as the signal reporter. The high catalytic activity and turnover number of ALP make it a popular choice for signal amplification in these biosensors.

The fundamental principle involves the enzymatic conversion of the electrochemically inactive this compound into the electroactive product, 4-aminophenol. researchgate.netnih.gov This product can then be detected electrochemically, and the resulting signal is proportional to the concentration of the target analyte. The choice of 4-aminophenyl phosphate as a substrate is advantageous because its product, 4-aminophenol, is more readily oxidizable than the products of other substrates like phenyl phosphate, and it does not lead to electrode fouling. researchgate.net

These immunosensors can be designed in various formats, such as sandwich-type assays, where the analyte is captured between two antibodies, one of which is labeled with ALP. nih.gov The versatility of this system allows for its application in the detection of a wide range of analytes, from proteins to hormones. nih.gov The signal amplification provided by the enzymatic reaction enables the detection of analytes at very low concentrations, making these immunosensors highly sensitive.

Integration with Nanomaterials and Surface Engineering in Biosensor Design

Fabrication of Quantum Dot-Based Transduction Elements

Quantum dots (QDs) are semiconductor nanoparticles that exhibit unique photophysical properties, making them excellent components for biosensor construction. nih.gov In the context of detecting the enzymatic product of Sodium 4-aminophenyl phosphate (B84403), QDs can act as light-controlled redox active elements. nih.gov

A notable application involves the fabrication of a photo-bioelectrochemical sensor for p-aminophenyl phosphate (pAPP). scispace.com In this design, Cadmium Sulfide (CdS) quantum dots are coupled to the surface of a gold (Au) electrode. nih.govnih.gov The linkage is typically achieved using a bifunctional molecule, such as 1,4-benzenedithiol (B1229340) (BDT), which forms a self-assembled monolayer on the gold surface and covalently binds to the QDs. scispace.comnih.gov

Upon illumination, electron-hole pairs are generated within the QDs. nih.gov This process is crucial for the transduction mechanism. The enzymatic hydrolysis of Sodium 4-aminophenyl phosphate by alkaline phosphatase (ALP) yields 4-aminophenol (B1666318) (4AP). nih.gov This product, 4AP, can then be oxidized at the surface of the illuminated QDs. scispace.com The electrons generated from this oxidation are transferred to the QD and subsequently passed to the gold electrode, resulting in a measurable photocurrent. nih.gov This light-triggered photocurrent is directly proportional to the concentration of 4AP, allowing for the quantification of the original substrate, pAPP. nih.gov Without illumination, no electron transfer and thus no oxidation of 4AP occurs, demonstrating the photoswitchable nature of the sensor. scispace.comnih.gov

| Component | Material/Molecule | Function in Biosensor |

| Electrode | Gold (Au) | Provides a conductive surface for QD attachment and signal readout. nih.gov |

| Linker | 1,4-benzenedithiol (BDT) | Couples QDs to the gold electrode surface. scispace.com |

| Transducer | Cadmium Sulfide (CdS) Quantum Dots | Act as a photoswitchable redox mediator for the oxidation of 4-aminophenol. nih.gov |

| Substrate | This compound (pAPP) | Converted by ALP to the detectable product, 4-aminophenol. nih.gov |

| Enzyme | Alkaline Phosphatase (ALP) | Catalyzes the hydrolysis of pAPP to 4-aminophenol. nih.gov |

| Product | 4-aminophenol (4AP) | Oxidized at the QD surface to generate a photocurrent. nih.gov |

Electrodeposition of Metallic Nanoparticles on Modified Surfaces

Electrodeposition is a versatile and controlled method for synthesizing metallic nanostructures on electrode surfaces, enhancing their catalytic activity and conductivity for biosensing applications. bhu.ac.indntb.gov.ua This technique allows for the development of unique shapes and sizes of nanoparticles by carefully controlling parameters such as precursor salt concentration, applied potential, and deposition time. bhu.ac.inmdpi.com

In biosensors designed for products of this compound, metallic nanoparticles, particularly gold (Au), can be electrodeposited onto a primary electrode surface (e.g., glassy carbon or indium tin oxide) to increase the surface area and improve the electrochemical response. dntb.gov.uamdpi.com The enzymatic product, 4-aminophenol, exhibits reversible electrochemical behavior and is more easily oxidizable than other phosphatase products like phenol, making it an ideal analyte for such enhanced surfaces. nih.gov

The process involves applying a specific potential to the working electrode immersed in an electrolyte solution containing a metal salt, such as HAuCl₄. bhu.ac.in For instance, flower-like gold microstructures can be created by applying a potential of 0.5 V for 30 minutes in a 24.3 mM HAuCl₄ solution. mdpi.com The resulting nanostructured surface provides a high density of active sites for the electrochemical oxidation of 4-aminophenol, leading to a more sensitive detection signal. dntb.gov.ua The incorporation of these metallic nanostructures is a key strategy for amplifying the signal generated from the enzymatic reaction. bhu.ac.in

| Parameter | Influence on Electrodeposition |

| Applied Potential | Affects the size and morphology of the deposited nanostructures. mdpi.com |

| Deposition Time | Longer deposition times generally lead to larger or more extensive nanostructures. bhu.ac.in |

| Precursor Concentration | Higher salt concentrations can increase the rate of deposition. bhu.ac.in |

Design of Polymeric and Polyelectrolyte Multilayers

Polymeric and polyelectrolyte multilayers (PEMs) are thin films constructed by the layer-by-layer (LbL) self-assembly of charged macromolecules. mdpi.com This technique offers precise control over the thickness and composition of the film at the nanoscale, making it highly suitable for surface engineering in biosensors. mdpi.com

The LbL process typically involves the alternating deposition of polycations and polyanions onto a charged substrate. mdpi.com For example, in the quantum dot-based sensor for this compound, PEMs can be assembled on top of the QD layer before the immobilization of the enzyme. researchgate.net This involves sequentially immersing the QD-modified electrode into solutions of a polycation, such as poly(allylamine hydrochloride) (PAH), and a polyanion, like poly(styrene sulfonate) (PSS), with washing steps in between to remove excess, non-adsorbed polyelectrolyte. mdpi.comresearchgate.net

These layers serve multiple purposes:

Stabilization: They can stabilize the underlying nanomaterial layer, such as QDs or metallic nanoparticles. researchgate.net

Biocompatible Interface: PEMs can create a more biocompatible microenvironment for the subsequent immobilization of biomolecules like enzymes and antibodies. mdpi.com

Controlled Permeability: The multilayer structure can influence the diffusion of the substrate and product to and from the active sites.

The properties of the final PEM film can be finely tuned by adjusting deposition conditions such as the pH and ionic strength of the polyelectrolyte solutions. mdpi.com This controlled fabrication is essential for optimizing the performance of the biosensor. mdpi.com

Methodologies for Enzyme and Antibody Immobilization

Physical Adsorption (Physisorption): This is the simplest method, relying on non-covalent interactions like electrostatic forces, hydrogen bonds, and van der Waals forces to attach the protein to the surface. aip.org

Covalent Bonding: This method forms stable, irreversible covalent bonds between functional groups on the enzyme (e.g., primary amines on lysine (B10760008) residues) and the support material. nih.govthermofisher.com Reagents with N-hydroxysuccinimidyl (NHS) esters are commonly used to target these primary amines. thermofisher.com

Cross-linking: This involves using a bifunctional agent to create linkages between enzyme molecules, forming a larger, insoluble aggregate on the sensor surface. nih.gov

Entrapment: The enzyme is physically confined within the lattice of a polymer or gel matrix on the electrode surface. nih.gov

In the specific case of the biosensor for this compound, the enzyme alkaline phosphatase (ALP) must be immobilized on the sensor surface, for instance, on top of the QD or PEM layers. nih.govnih.gov Studies have shown that functional immobilization using the layer-by-layer assembly technique is a viable approach. scispace.comnih.gov This method allows for the controlled placement of the enzyme within the sensor architecture, which is a prerequisite for developing spatially resolved measurements. nih.gov For immunoassays, antibodies can be immobilized using similar strategies, often targeting primary amines or carbohydrate moieties in the Fc region to ensure the antigen-binding sites remain accessible. nih.govthermofisher.com

| Immobilization Technique | Description | Key Feature |

| Physical Adsorption | Relies on non-covalent intermolecular forces. aip.org | Simple and convenient, but can be reversible. nih.gov |

| Covalent Bonding | Forms stable chemical bonds between the biomolecule and the surface. nih.gov | Strong, stable attachment; may affect protein activity if binding site is involved. thermofisher.com |

| Entrapment | Physically confines biomolecules within a matrix. nih.gov | Protects the biomolecule from the bulk environment. |

| Layer-by-Layer Assembly | Sequential adsorption of charged biomolecules and polyelectrolytes. nih.gov | Allows for controlled, functional immobilization. scispace.com |

Analytical Performance Metrics and Validation

Characterization of Linear Dynamic Range

The linear dynamic range is a critical parameter, defining the concentration span over which an analytical method provides a proportional response. For assays involving Sodium 4-aminophenyl phosphate (B84403), this is typically determined by measuring the enzymatic product, 4-aminophenol (B1666318) (4-AP). Various electrochemical sensor systems have been developed and characterized for this purpose, each exhibiting distinct linear ranges.

In a photoelectrochemical sensor system, the substrate p-aminophenyl phosphate (pAPP) was detectable in a range from 25 μM to 1 mM. The response of these sensors is often modeled using Michaelis-Menten kinetics.

The linear range for the detection of the product, 4-aminophenol, varies significantly with the specific electrode modification used in the analytical system. Research has established linear responses across several orders of magnitude. For instance, a sensor using a glassy carbon electrode modified with a ZIF-67/MWCNT-COOH/Nafion composite demonstrated a wide linear response for 4-AP from 0.2 to 200 μM bohrium.com. Another study, employing a vertically-ordered mesoporous silica-nanochannel film on an indium tin oxide (ITO) electrode, reported a broad linear range from 0.5 μM to 400 μM bohrium.com. Further research has documented linear ranges of 1.00 to 300.00 μM and 0.5 µM to 700.0 µM for different sensor compositions rsc.orgsamipubco.com.

The following table summarizes the linear dynamic ranges reported for the detection of 4-aminophenol in various analytical systems.

| Analytical System/Sensor | Linear Dynamic Range (μM) | Reference |

|---|---|---|

| Ni-Co LDHs/GCE | 0.5 - 700.0 | samipubco.com |

| VMSF/ITO Electrode | 0.5 - 400 | bohrium.com |

| CS/Ag–Pd@rGO/GCE | 1.0 - 300.0 | rsc.org |

| ZIF-67/MWCNT-COOH/Nafion Electrode | 0.2 - 200 | bohrium.com |

| LIC/MWCNT-PANI Electrode | 0.1 - 55 | nih.gov |

Determination of Detection Limits and Sensitivity

The sensitivity of an assay is reflected in its limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably distinguished from a blank sample. In the context of Sodium 4-aminophenyl phosphate, high sensitivity is crucial for applications requiring the measurement of low alkaline phosphatase activity.

Colorimetric assays using 4-aminophenyl phosphate (APP) as a substrate have been shown to be superior and possess higher sensitivity compared to conventional methods using p-nitrophenyl phosphate (pNPP), particularly in low ALP activity regions.

The detection limit for the enzymatic product, 4-aminophenol, has been pushed to very low levels through the development of advanced electrochemical sensors. A sensor based on a ZIF-67/MWCNT-COOH/Nafion composite achieved an LOD of 0.01 μM for 4-AP bohrium.com. Similarly, a sensor utilizing silver-palladium bimetal nanoparticles on reduced graphene oxide reported a detection limit of 0.013 μM rsc.org. Other systems have demonstrated LODs of 0.006 μM, 0.15 µM, and 0.32 μM, showcasing the high sensitivity achievable with these methods bohrium.comsamipubco.comnih.gov.

The table below presents a comparison of the limits of detection for 4-aminophenol achieved by different sensor technologies.

| Analytical System/Sensor | Limit of Detection (LOD) (μM) | Reference |

|---|---|---|

| LIC/MWCNT-PANI Electrode | 0.006 | nih.gov |

| ZIF-67/MWCNT-COOH/Nafion Electrode | 0.01 | bohrium.com |

| CS/Ag–Pd@rGO/GCE | 0.013 | rsc.org |

| Ni-Co LDHs/GCE | 0.15 | samipubco.com |

| VMSF/ITO Electrode | 0.32 | bohrium.com |

Assessment of Assay Specificity and Interference

Assay specificity ensures that the signal measured is solely due to the analyte of interest. In assays using this compound, this involves two main considerations: the specificity of the enzyme (alkaline phosphatase) and the potential for other substances to interfere with the detection of the product, 4-aminophenol.

Alkaline phosphatase itself has a broad substrate specificity and is known to hydrolyze various phosphate esters nih.gov. However, in a controlled assay, this compound is the supplied substrate. Interference can arise from compounds that inhibit ALP activity. Known inhibitors that should be avoided in sample preparation include EDTA, oxalate, fluoride, and citrate.

The specificity of the detection method for 4-aminophenol is also critical. Studies on electrochemical sensors have demonstrated high anti-interference capabilities bohrium.comrsc.org. For example, one sensor was tested against 1000-fold concentrations of potential interferents such as NaCl, KCl, Cu(SO4)2, CaCl2, and urea, with no significant impact on the detection of 4-aminophenol rsc.org. Furthermore, certain modified electrodes allow for the simultaneous determination of 4-aminophenol and acetaminophen without mutual interference, which is significant as 4-aminophenol can be a degradation product of acetaminophen samipubco.com.

Evaluation of Reproducibility and Stability in Analytical Systems

The reproducibility and stability of an analytical method are paramount for generating reliable and consistent results over time. This applies to both the chemical stability of the reagents and the operational stability of the analytical system.

The reagent, this compound, is chemically stable. When stored at -20°C, it is reported to be stable for at least two to four years caymanchem.comadipogen.com. For analytical use, reconstituted solutions should be prepared as aliquots and stored at -20°C to avoid repeated freeze-thaw cycles adipogen.com.

The analytical systems developed for detecting the enzymatic product also exhibit excellent stability and reproducibility. An electrochemical sensor modified with a ZIF-L/IL composite showed a low relative standard deviation (RSD) of 3.3% and a current variation of only 3.5% over a 14-day period. The same sensor demonstrated outstanding repeatability with an RSD of 4.0% for six consecutive measurements. Another sensor, based on silver-palladium nanoparticles, also showed high stability and reproducibility rsc.org. Such metrics indicate that these systems can provide consistent performance for routine analysis.

Q & A

Q. How is Sodium 4-aminophenyl phosphate used to quantify alkaline phosphatase (ALP) activity in enzymatic assays?

this compound serves as a chromogenic substrate for ALP. Upon enzymatic hydrolysis, it releases 4-aminophenol, which can be quantified spectrophotometrically at 405 nm or electrochemically due to its oxidation properties. The reaction kinetics are proportional to ALP activity, making it suitable for kinetic assays. Key considerations include substrate concentration (typically 10 mM stock solutions in DMSO) and pH optimization (neutral to alkaline buffers like phosphate or Tris) to maintain enzyme stability .

Q. What are the recommended protocols for preparing and storing stock solutions of this compound?

- Solubility : Prepare stock solutions at 10 mg/mL in DMSO, with gentle heating (37°C) and sonication to ensure complete dissolution .

- Storage : Aliquot and store at -20°C for up to 1 month or -80°C for 6 months to avoid freeze-thaw degradation .

- Working solutions : Dilute in assay buffer immediately before use to minimize spontaneous hydrolysis.

Q. Which detection methods are compatible with this compound in ALP activity assays?

- Spectrophotometry : Measure 4-aminophenol at 405 nm in alkaline conditions (e.g., 1 M NaOH quench) .

- Electrochemical detection : Utilize flow injection analysis with electrochemical detection (FIAEC) at +300 mV vs. Ag/AgCl, leveraging the oxidation current of 4-aminophenol without interference from the substrate .

Advanced Research Questions

Q. How does this compound compare to p-nitrophenyl phosphate (pNPP) in sensitivity and detection limits for ALP assays?

this compound exhibits superior sensitivity in colorimetric assays when paired with diethanolamine (DEA) buffer, which enhances chromogenic interaction with 4-aminophenol. Detection limits for ALP activity are 0.05 U/L compared to 0.1 U/L for pNPP, particularly in low-activity samples (e.g., clinical sera). This is attributed to DEA’s dual role as a buffer and chromogenic enhancer .

Q. What experimental strategies mitigate electrode fouling when detecting 4-aminophenol in electrochemical assays?

- Potential optimization : Use a lower oxidation potential (+300 mV vs. Ag/AgCl) to reduce background noise and fouling from oxidized byproducts .

- Flow systems : Implement FIAEC to minimize electrode contact time with reaction products, improving reproducibility and signal stability .

Q. How do buffer composition and pH affect the stability and enzymatic activity of this compound?

- Phosphate buffers : Use 10 mM phosphate buffer (pH 7.0) with 0.82 g anhydrous dibasic sodium phosphate and 0.60 g monobasic potassium phosphate per liter for optimal ALP activity .

- Stability : Avoid acidic conditions (pH < 6.5), which accelerate non-enzymatic hydrolysis. Include stabilizers like 0.5% BSA in PBS to prevent substrate degradation during long-term assays .

Q. What are the critical considerations for validating ALP activity measurements in complex biological samples using this compound?

- Interference testing : Assess matrix effects (e.g., serum proteins) by spiking known ALP concentrations into samples and comparing recovery rates .

- Standardization : Calibrate assays with USP 4-aminophenol reference standards to ensure accuracy. Use quenching agents (e.g., 1 M NaOH) to halt reactions at defined timepoints .

- Data validation : Perform parallel assays with pNPP to resolve discrepancies in activity measurements caused by inhibitors or atypical kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.